Junceol A
Description
Properties
Molecular Formula |
C17H28O3 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-[(2R,4aR,5R,8S)-5-hydroxy-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]propan-2-yl acetate |
InChI |
InChI=1S/C17H28O3/c1-11-6-7-15(19)17(5)9-8-13(10-14(11)17)16(3,4)20-12(2)18/h10-11,13,15,19H,6-9H2,1-5H3/t11-,13+,15+,17+/m0/s1 |
InChI Key |
FORUHHDUOITCNL-BYMSMCERSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@]2(C1=C[C@@H](CC2)C(C)(C)OC(=O)C)C)O |
Canonical SMILES |
CC1CCC(C2(C1=CC(CC2)C(C)(C)OC(=O)C)C)O |
Synonyms |
junceol A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Junceol A is part of a larger family of briarane diterpenoids isolated from Junceella species. Key structural analogs and their distinctions include:
Table 1: Structural and Bioactive Comparison of this compound and Analogs
Key Findings :
- Halogenation Effects: Chlorinated (Junceol D) and iodinated (Fragilisinin C, Junceol F) derivatives exhibit enhanced cytotoxicity or antifouling activity compared to non-halogenated analogs like Junceellolide A .
- Side Chain Modifications : Ester groups in this compound are critical for anti-inflammatory activity, whereas their absence or replacement in Junceol D correlates with loss of this property .
Comparison with Functionally Similar Compounds
This compound shares cytotoxic and anti-inflammatory activities with compounds outside the briarane class:
Table 2: Functional Comparison with Non-Briarane Compounds
| Compound | Source | Class | Bioactivity (IC50/ED50) | Reference |
|---|
Key Findings :
Research Implications and Challenges
- Supply Limitations : this compound’s structural complexity necessitates aquaculture of Junceella corals for sustainable extraction, as synthetic routes remain underdeveloped .
- Therapeutic Potential: Its dual anti-inflammatory and cytotoxic profiles position it as a candidate for combinatorial cancer therapy, though in vivo studies are lacking .
- Comparative Gaps: Limited data on this compound’s pharmacokinetics and selectivity compared to analogs like Junceol F highlight the need for targeted research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
